4-Thiazolidinecarboxamide
Overview
Description
4-Thiazolidinecarboxamide derivatives are a class of compounds that have garnered interest due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by a thiazolidine core, a heterocyclic structure containing sulfur and nitrogen atoms, which can be modified to produce a variety of derivatives with different properties and activities 10.
Synthesis Analysis
The synthesis of 4-thiazolidinecarboxamide derivatives involves various strategies, including multicomponent reactions and condensation processes. For instance, 4-thiazolidinones have been used as key intermediates for the synthesis of 2-arylimino-5-arylidene-4-thiazolidinones derivatives through nucleophilic addition reactions . Additionally, thiazolidine-4-carboxylic acid derivatives have been synthesized from l-cysteine hydrochloride using a suitable synthetic strategy, leading to compounds with inhibitory activity against influenza A neuraminidase . A one-pot, multicomponent synthesis approach has also been developed for the creation of novel (4-oxothiazolidine-2-ylidene)benzamide derivatives10.
Molecular Structure Analysis
The molecular structure of 4-thiazolidinecarboxamide derivatives has been elucidated using various analytical techniques, including X-ray crystallography. The X-ray crystal structure of thiazolidine-4-carboxylic acid revealed the resonance stabilization of the unprotonated form, which contributes to its anomalously low basicity compared to non-sulfur-containing analogs like proline . The X-ray single crystal technique has also been employed to determine the Z/E potential isomerism configuration of synthesized derivatives .
Chemical Reactions Analysis
4-Thiazolidinecarboxamide derivatives undergo a range of chemical reactions, which are essential for their synthesis and modification. For example, thiazolidine-4-carboxylic acid can react with formaldehyde to form a condensation product, which has been shown to have anti-toxic effects, particularly on the liver . The reactivity of these compounds allows for the creation of a variety of derivatives with potential biological activities, such as antimicrobial and antifungal properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-thiazolidinecarboxamide derivatives are influenced by their molecular structure. These compounds exhibit a range of activities, including antioxidant properties, as seen with thiazolidine-4-carboxylic acid, which has potential value in geriatric medicine . The antimicrobial and antifungal activities of thiazolidine-2,4-dione carboxamide and amino acid derivatives have been evaluated, with some demonstrating weak to moderate activity against Gram-negative bacteria and fungi . Additionally, the ability of thiazolidine-4-carboxylic acid to trap nitrites in vivo suggests its role in blocking the formation of carcinogenic N-nitroso compounds .
Scientific Research Applications
1. Antitumor Activities
4-Thiazolidinecarboxamide derivatives have been investigated for their potential as antitumor agents. For instance, the metabolism of RS-0481, a host-mediated antitumor activator derived from 4-Thiazolidinecarboxamide, was studied in rats and dogs, highlighting its metabolic pathways and the identification of metabolites (Iwabuchi et al., 1991). Additionally, the study of novel anticancer 4-thiazolidinone derivatives has shown that these compounds possess cytotoxic and proapoptotic properties, necessitating further investigation into their anticancer potential (Szychowski et al., 2017).
2. Antimicrobial and Antifungal Properties
Thiazolidine-2,4-dione carboxamide derivatives have shown promising antimicrobial and antifungal activities against various bacterial and fungal isolates, including Gram-positive and Gram-negative bacteria (Alhameed et al., 2019). Furthermore, the synthesis and study of antimicrobial properties of various 4-thiazolidinone derivatives have identified compounds with distinct antimicrobial effects, highlighting their potential use in developing new antimicrobial chemotherapeutic agents (Derkach et al., 2016).
3. Immunological Applications
2-Substituted thiazolidine-4-carboxamide derivatives have been synthesized, focusing on their potentially useful immunological properties. These derivatives were synthesized in a stereoselective manner and their structures were established using NMR methods and X-ray analysis (Refouvelet et al., 2000).
4. Influenza Neuraminidase Inhibitors
Some thiazolidine-4-carboxylic acid derivatives have been evaluated for their ability to inhibit neuraminidase of the influenza A virus, showing moderate inhibitory activity and potential for the development of new influenza NA inhibitors (Liu et al., 2011).
5. Geriatric Medicine
Thiazolidine-4-carboxylic acid has shown potential value in geriatric medicine. Studies suggest that it may slow the aging process in mammals and prolong their lifespan, with clinical applications primarily in the treatment of liver diseases and related gastrointestinal disturbances (Weber et al., 1982).
6. Modulation of Immune Response
RS-0481, a derivative of 4-thiazolidinecarboxamide, has been studied for its ability to modulate the immune response to tumors. It has shown promise in re-establishing the function of lymphoid cell populations impaired by the presence of a growing tumor (Kurakata et al., 2005).
properties
IUPAC Name |
1,3-thiazolidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2OS/c5-4(7)3-1-8-2-6-3/h3,6H,1-2H2,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOMGEMZFLRFJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCS1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433354 | |
Record name | 4-Thiazolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thiazolidinecarboxamide | |
CAS RN |
103749-87-7 | |
Record name | 4-Thiazolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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